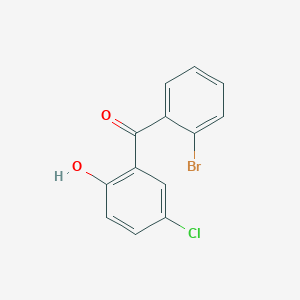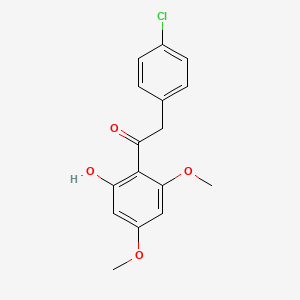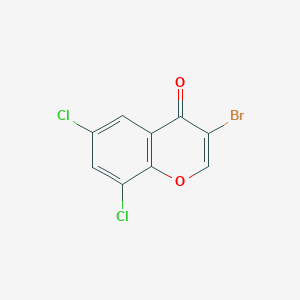
Tungsten Rhenium wire, 0.25mm (0.01in) dia; 99.95% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten Rhenium wire, 0.25mm (0.01in) dia; 99.95% (metals basis) is a high-quality and high-performance wire that is widely used in the scientific research community. It is composed of tungsten (W) and rhenium (Re) and is a combination of two metals with very different properties. Tungsten is a hard, brittle metal with a high melting point and excellent electrical and thermal conductivity, while rhenium is a soft, malleable metal with a low melting point and excellent electrical, thermal, and chemical stability. This combination of metals allows for the production of a wire that is capable of high-temperature and high-pressure applications.
Wissenschaftliche Forschungsanwendungen
Tungsten Rhenium wire is used in a wide variety of scientific research applications. It is used in high-temperature and high-pressure applications, such as in the production of solar cells, fuel cells, and batteries. It is also used in the production of semiconductors and other electronic components. Additionally, tungsten rhenium wire is used in the production of superconducting magnets and in the study of superconductivity.
Wirkmechanismus
The mechanism of action for tungsten rhenium wire is based on its combination of properties. The combination of tungsten’s high melting point and excellent electrical and thermal conductivity, and rhenium’s low melting point and excellent electrical, thermal, and chemical stability, allows the wire to be used in high-temperature and high-pressure applications. This combination of properties also makes the wire resistant to corrosion and oxidation, making it ideal for use in a variety of scientific research applications.
Biochemical and Physiological Effects
Tungsten Rhenium wire is considered to be non-toxic and non-carcinogenic. It is not known to have any adverse effects on the human body or environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tungsten rhenium wire in lab experiments are numerous. It is a high-quality and high-performance wire that is capable of withstanding high temperatures and pressures. It is also corrosion and oxidation resistant, making it ideal for use in a variety of scientific research applications. Additionally, it is non-toxic and non-carcinogenic, making it safe for use in lab experiments.
The limitations of using tungsten rhenium wire in lab experiments are mainly related to its cost. The cost of tungsten rhenium wire is significantly higher than other types of wire, making it less cost-effective for use in lab experiments. Additionally, the wire is not as flexible as other types of wire, making it more difficult to use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the use of tungsten rhenium wire in scientific research. One potential application is in the development of superconducting magnets, which could be used in a variety of applications such as medical imaging and energy storage. Additionally, the wire could be used in the development of fuel cells and batteries, which could be used to power electric vehicles and other forms of transportation. Additionally, the wire could be used in the development of semiconductors and other electronic components, which could be used in the development of computers and other forms of technology. Finally, the wire could be used in the development of solar cells, which could be used to generate renewable energy.
Synthesemethoden
Tungsten Rhenium wire is produced through a process known as powder metallurgy. In this process, the tungsten and rhenium are mixed together in powdered form and then heated to a temperature of around 2000°C. This process combines the two metals into a single wire, which is then cooled and cut into the desired length. The resulting wire is then tested to ensure its quality and performance before it is ready for use.
Eigenschaften
IUPAC Name |
rhenium;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.W |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZIUVGMLHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649488 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhenium--tungsten (1/1) | |
CAS RN |
12299-18-2 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)




![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)



![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
